![molecular formula C18H25NO B14262967 7-[(Naphthalen-1-yl)methoxy]heptan-1-amine CAS No. 153721-52-9](/img/structure/B14262967.png)
7-[(Naphthalen-1-yl)methoxy]heptan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(Naphthalen-1-yl)methoxy]heptan-1-amine: is an organic compound that features a naphthalene ring attached to a heptan-1-amine chain via a methoxy linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-[(Naphthalen-1-yl)methoxy]heptan-1-amine typically involves the following steps:
Formation of the Methoxy Linkage: The naphthalene ring is first functionalized with a methoxy group. This can be achieved through a nucleophilic substitution reaction where a methoxy group is introduced to the naphthalene ring.
Attachment of the Heptan-1-amine Chain: The methoxy-naphthalene intermediate is then reacted with a heptan-1-amine chain. This step often involves the use of coupling reagents to facilitate the formation of the desired amine linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can convert the naphthalene ring to a more saturated form, such as tetrahydronaphthalene derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products:
Oxidation: Formation of oxides or imines.
Reduction: Formation of tetrahydronaphthalene derivatives.
Substitution: Formation of various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions, enhancing the efficiency of certain chemical processes.
Biology:
Biochemical Studies: The compound can be used to study the interactions of naphthalene derivatives with biological molecules.
Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 7-[(Naphthalen-1-yl)methoxy]heptan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The naphthalene ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
1-Naphthylamine: An aromatic amine derived from naphthalene, used in the synthesis of dyes and other organic compounds.
2-Naphthylamine: Another naphthalene derivative with similar applications but different structural properties.
N-Methyl-1-naphthalenemethylamine: A compound with a similar naphthalene structure but different functional groups.
Uniqueness: 7-[(Naphthalen-1-yl)methoxy]heptan-1-amine is unique due to its specific methoxy linkage and heptan-1-amine chain, which confer distinct chemical and biological properties compared to other naphthalene derivatives.
Propiedades
Número CAS |
153721-52-9 |
|---|---|
Fórmula molecular |
C18H25NO |
Peso molecular |
271.4 g/mol |
Nombre IUPAC |
7-(naphthalen-1-ylmethoxy)heptan-1-amine |
InChI |
InChI=1S/C18H25NO/c19-13-6-2-1-3-7-14-20-15-17-11-8-10-16-9-4-5-12-18(16)17/h4-5,8-12H,1-3,6-7,13-15,19H2 |
Clave InChI |
LYNZBVJMVCLTLM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2COCCCCCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


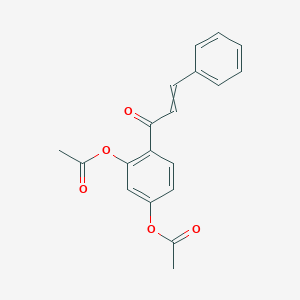
![1-[3-(Naphthalen-1-YL)propyl]pyrene](/img/structure/B14262898.png)
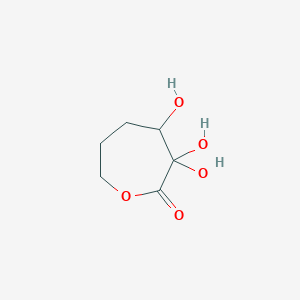
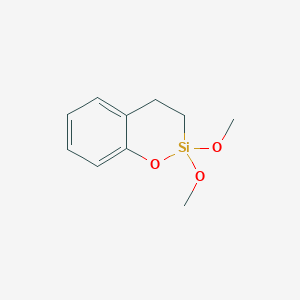
![2-[Ethoxy(dimethoxy)silyl]-1-methyl-2,5-dihydro-1H-pyrrole](/img/structure/B14262909.png)
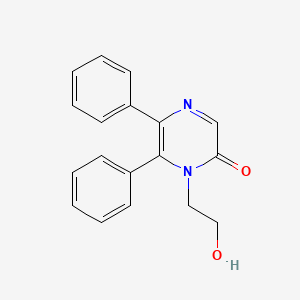
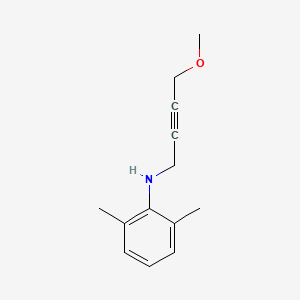
![[1-(2-Chloroethyl)cyclopropyl]benzene](/img/structure/B14262926.png)
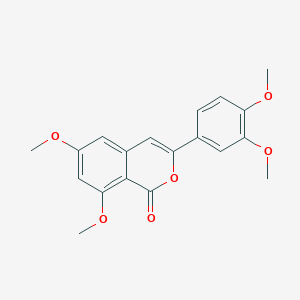
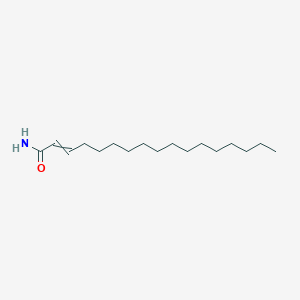
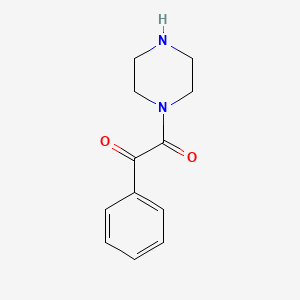
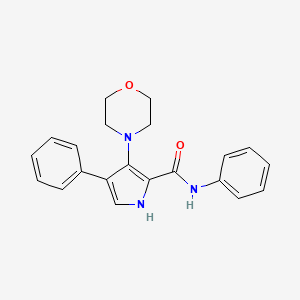
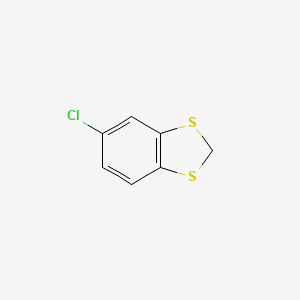
![Benzene, 1-methoxy-4-[[2-(phenylmethoxy)ethoxy]methyl]-](/img/structure/B14262972.png)
